Bromo-PEG2-acid

Catalog No.
S522106
CAS No.
1807503-92-9
M.F
C7H13BrO4
M. Wt
241.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG2-acid

CAS Number

1807503-92-9

Product Name

Bromo-PEG2-acid

IUPAC Name

3-[2-(2-bromoethoxy)ethoxy]propanoic acid

Molecular Formula

C7H13BrO4

Molecular Weight

241.08

InChI

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10)

InChI Key

CCEBKJLCKKPYHB-UHFFFAOYSA-N

SMILES

C(COCCOCCBr)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG2-acid

Description

The exact mass of the compound Bromo-PEG2-acid is 239.9997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Agent

Bromo-PEG2-acid acts as a heterobifunctional linker molecule for bioconjugation. This means it has two functional groups that can react with different types of molecules []. One end features a bromine (Br) group, which serves as a good leaving group for nucleophilic substitution reactions. The other end possesses a terminal carboxylic acid (COOH) group [, ].

The Br group readily reacts with nucleophilic groups, commonly found in biomolecules like proteins and antibodies. This allows for the attachment of Bromo-PEG2-acid to these biomolecules []. Meanwhile, the carboxylic acid group can form stable amide bonds with primary amine groups present in various molecules [, ]. This facilitates the conjugation of Bromo-PEG2-acid to other biomolecules or even small molecules containing amine functionalities [].

Due to its biocompatibility and efficient conjugation, Bromo-PEG2-acid finds applications in various research areas, including:

  • Antibody-Drug Conjugates (ADCs): Here, Bromo-PEG2-acid can be used to link potent cytotoxic drugs to antibodies, creating targeted therapies for cancer treatment [].

Building Block for Complex Molecules

Beyond bioconjugation, Bromo-PEG2-acid serves as a versatile building block for synthesizing complex molecules with desired properties []. The presence of the PEG (polyethylene glycol) spacer in its structure offers several advantages:

  • Increased Water Solubility: The hydrophilic nature of PEG enhances the solubility of the final molecule in aqueous environments, crucial for biological applications [, ].
  • Improved Stability: PEG can provide some protection against degradation by enzymes or other biological processes [].

Researchers can leverage Bromo-PEG2-acid's reactivity and PEG spacer to create:

  • Small Molecule-Biomolecule Conjugates: By attaching Bromo-PEG2-acid to small molecules and subsequently linking them to biomolecules, researchers can explore the combined effects of these entities [].
  • Chemical Biology and Medicinal Chemistry Tools: The ability to tailor Bromo-PEG2-acid into complex molecules with specific functionalities makes it valuable for developing research tools used in studying biological processes and drug discovery [].

Bromo-PEG2-acid is a polyethylene glycol derivative characterized by the presence of a bromide group and a terminal carboxylic acid. With a molecular formula of C7H13BrO4 and a molecular weight of approximately 241.1 g/mol, this compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments. The bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds, often facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide or dicyclohexylcarbodiimide .

Bromo-PEG2-acid itself doesn't have a specific biological mechanism of action. Its primary function lies in facilitating the conjugation of other molecules to biomolecules []. By attaching Bromo-PEG2-acid to a therapeutic drug, for example, researchers can improve the drug's water solubility, potentially enhancing its delivery and efficacy [].

The mechanism of action of the final conjugated molecule will depend on the specific biomolecule and the attached entity.

  • Wearing gloves and protective eyewear when handling the compound.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures according to local regulations.
Primarily due to its functional groups:

  • Nucleophilic Substitution: The bromide group can be displaced by nucleophiles, making it useful in synthesizing more complex molecules.
  • Amide Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents to yield stable amide bonds. This reaction is crucial for creating linkers in bioconjugation applications .

While specific biological activities of Bromo-PEG2-acid are not extensively documented, its role as a linker in drug delivery systems suggests potential applications in enhancing the pharmacokinetics and biodistribution of therapeutic agents. The hydrophilic nature of polyethylene glycol derivatives generally contributes to increased solubility and reduced immunogenicity when used in pharmaceutical formulations .

Bromo-PEG2-acid can be synthesized through several methods:

  • Modification of Polyethylene Glycol: Starting from polyethylene glycol, the bromination process introduces the bromide group at one end, followed by the addition of a carboxylic acid functionality.
  • Esterification: The terminal hydroxyl group of PEG can be converted into a carboxylic acid via oxidation or by reacting with appropriate reagents under acidic conditions.
  • Coupling Reactions: Utilizing coupling agents, Bromo-PEG2-acid can be formed by reacting brominated PEG with carboxylic acids or their derivatives .

Bromo-PEG2-acid has several applications across various fields:

  • Bioconjugation: It is commonly used as a linker in the synthesis of antibody-drug conjugates and other bioconjugates, facilitating the attachment of drugs to biomolecules.
  • Drug Delivery Systems: Its hydrophilic properties make it suitable for enhancing the solubility and stability of therapeutic compounds.
  • Research Tools: Bromo-PEG2-acid serves as a valuable tool in chemical biology for studying protein interactions and modifications .

Interaction studies involving Bromo-PEG2-acid typically focus on its ability to form stable conjugates with proteins or other biomolecules. These studies often utilize techniques such as:

  • Mass Spectrometry: To analyze the molecular weight changes upon conjugation.
  • Nuclear Magnetic Resonance Spectroscopy: To assess structural changes and confirm successful conjugation.
  • Fluorescence Spectroscopy: To study interactions between conjugated biomolecules and their targets .

Bromo-PEG2-acid shares structural similarities with various other polyethylene glycol derivatives. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Bromo-PEG2-bromideTwo bromidesMore reactive due to two leaving groups
Mal-PEG8-alcoholHydroxyl and maleimideUsed for thiol-specific conjugation
Azido-PEG2-alcoholHydroxyl and azideUseful for click chemistry applications
Biotin-PEG12-Gly-Gly-GlyBiotin and glycineEnhances targeting capabilities in assays

Bromo-PEG2-acid is unique due to its combination of a bromide leaving group and a terminal carboxylic acid, which allows for versatile applications in bioconjugation and drug delivery that may not be achievable with other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

239.9997

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types